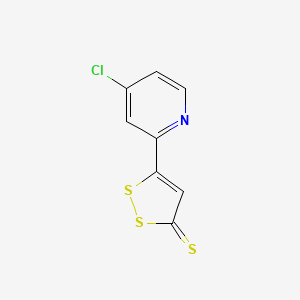
H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH is a peptide consisting of nine amino acids: Tyrosine, Leucine, Glycine, Alanine, Threonine, Leucine, Lysine, Glycine, and Valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
In industrial settings, the production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines follow the same principles as SPPS but are optimized for high throughput and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like Tyrosine and Methionine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents for modifying side chains.
Major Products
The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of Tyrosine can lead to dityrosine formation, while reduction of disulfide bonds yields free cysteine residues.
Applications De Recherche Scientifique
Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for studying protein structure and function, enzyme-substrate interactions, and cell signaling pathways.
Medicine: Investigated for their therapeutic potential in treating diseases, including as drug candidates for conditions like diabetes and cancer.
Industry: Utilized in the development of biomaterials, cosmetics, and as additives in various products.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, they exert their effects by interacting with molecular targets such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Ion channels: Modulating the activity of ion channels to influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different biological activities.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2:
Uniqueness
The uniqueness of H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH lies in its specific sequence, which determines its structure and function
Propriétés
Numéro CAS |
852243-42-6 |
|---|---|
Formule moléculaire |
C43H72N10O12 |
Poids moléculaire |
921.1 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H72N10O12/c1-22(2)17-31(50-38(59)29(45)19-27-12-14-28(55)15-13-27)40(61)47-20-33(56)48-25(7)37(58)53-36(26(8)54)42(63)51-32(18-23(3)4)41(62)49-30(11-9-10-16-44)39(60)46-21-34(57)52-35(24(5)6)43(64)65/h12-15,22-26,29-32,35-36,54-55H,9-11,16-21,44-45H2,1-8H3,(H,46,60)(H,47,61)(H,48,56)(H,49,62)(H,50,59)(H,51,63)(H,52,57)(H,53,58)(H,64,65)/t25-,26+,29-,30-,31-,32-,35-,36-/m0/s1 |
Clé InChI |
WKUGEDKMHJYMIA-JHMOKGARSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


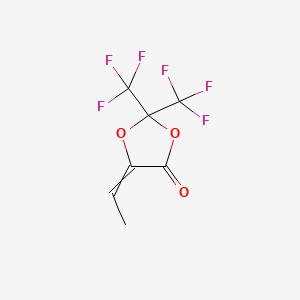

![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
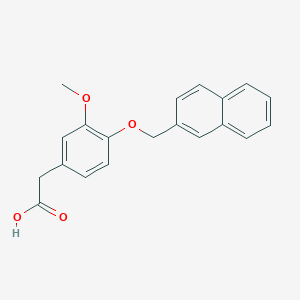
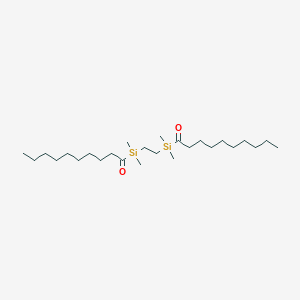

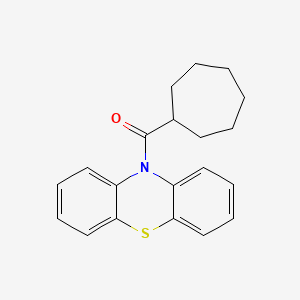
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)
![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
